Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents .
Thiophene derivatives also act as metal complexing agents .
Thiophene derivatives are used in the development of insecticides .
Thiophene derivatives are used in the development of organic photovoltaics . A new A-b-D-b-A-type n-type small molecule, IDT-3MT, was synthesized bearing a weak acceptor thiophene-3-carboxylate bridge (3MT = b) between indacenodithiophene as a donating core and 2- (3-oxo-2,3-dihydroinden-1-ylidene)-malononitrile as the accepting end groups . The polymer solar cell based on a solvent additive-free as-cast PBDB-T: IDT-3MT blend film exhibited the highest power conversion efficiency of 8.40% with a high open-circuit voltage of 0.95 V and a short-circuit current density of 14.43 mA cm −2 due to the more prominent face-on orientation and favorable morphology of the blend film .
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates from 2012 on .
A new series of thiophene analogues was synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities . For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized . Antimicrobial screening results showed that some compounds were potent antibacterial agents against Staphylococcus aureus, Bacillus subtilis, Escherichia coli and Salmonella typhi, and also displayed excellent antifungal activity against both Candida albicans and Aspergillus niger . Some compounds also showed effective cytotoxic activity against human lung cancer cell line (A-549) .
The hydroxy group of certain thiophene derivatives can be easily methylated to yield the 3-methoxythieno[3,4-b]thiophene-2-carboxylate . This process uses methyl iodide as the methylation reagent .
MFSTC is a heterocyclic compound containing a thiophene ring with a methyl ester group at the second position and a fluorosulfonyl group at the third position []. Limited information is available on its origin and significance in scientific research. However, similar compounds with a chlorosulfonyl group instead of a fluorosulfonyl group (Methyl 3-chlorosulfonylthiophene-2-carboxylate) have been studied as potential building blocks for the synthesis of more complex molecules.
MFSTC has a six-membered thiophene ring with a sulfur atom and a double bond between two carbon atoms. A methyl group (CH3) is attached to the carbonyl carbon (C=O) at the second position, forming a methyl ester group. A fluorosulfonyl group (SO2F) is attached to the third carbon of the thiophene ring []. This functional group introduces a fluorine atom and a sulfonyl group (SO2) with a negative charge. The presence of the electron-withdrawing fluorosulfonyl group can affect the reactivity of the molecule.
No data is currently available on the specific physical and chemical properties of MFSTC, such as melting point, boiling point, solubility, or stability.
There is no current information available on the specific mechanism of action of MFSTC.